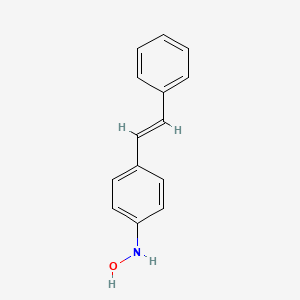

trans-N-Hydroxy-4-aminostilbene

Description

Structure

3D Structure

Properties

CAS No. |

60462-51-3 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-[4-[(E)-2-phenylethenyl]phenyl]hydroxylamine |

InChI |

InChI=1S/C14H13NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15-16H/b7-6+ |

InChI Key |

NERSJRGIHYMPEP-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NO |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Aminostilbene Analogues

Strategies for trans-N-Hydroxy-4-aminostilbene Synthesis

The creation of this compound primarily begins with the corresponding nitro compound, trans-4-nitrostilbene. The key transformation is the selective partial reduction of the nitro group to a hydroxylamine.

The synthesis of N-aryl hydroxylamines through the catalytic reduction of nitroaromatics is a well-established method. dcu.ie This transformation requires careful control to prevent over-reduction to the corresponding amine. For the synthesis of this compound, the precursor trans-4-nitrostilbene is subjected to catalytic hydrogenation. Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum(IV) oxide, are often employed. The selectivity of this reduction is highly dependent on the reaction conditions. To halt the reduction at the hydroxylamine stage, specific additives or catalyst modifiers are crucial. For instance, the addition of dimethyl sulfoxide (DMSO) or certain amines can selectively inhibit the further hydrogenation of the hydroxylamine intermediate to the aniline. dcu.ie

The term "reductive acetylation" can describe a one-pot process where the nitro group is reduced and the resulting intermediate is immediately acetylated. While this is commonly used to produce stable N-arylacetamides from nitroarenes, a variation of this approach can yield N-acetylated hydroxylamine derivatives. A specific method for the synthesis of N-acetoxy-N-acetyl derivatives of trans-4-aminostilbene involves the reduction of the nitro-aromatic precursor using a zinc-copper (Zn/Cu) couple. This method provides good yields and is applicable to other N-aryl compounds.

The general pathway for the catalytic N-hydroxylation is depicted below:

Reaction Scheme: Catalytic Hydrogenation of trans-4-Nitrostilbene

| Catalyst System | Precursor | Product | Key Features |

| Pt/C, H₂, DMSO | trans-4-Nitrostilbene | This compound | DMSO acts as a selective inhibitor to prevent over-reduction to 4-aminostilbene (B1224771). |

| Raney Nickel, Hydrazine | trans-4-Nitrostilbene | This compound | Reaction is typically run at low temperatures (0-10 °C) to control selectivity. |

| Zn/Cu couple, Acetic Anhydride | trans-4-Nitrostilbene | N-Acetoxy-N-acetyl-trans-4-aminostilbene | A reductive acylation method that yields the di-acetylated hydroxylamine. |

Multistep syntheses are foundational for creating the trans-4-nitrostilbene precursor from basic starting materials. These routes offer flexibility in introducing various substituents onto the aromatic rings.

Wittig and Horner-Wadsworth-Emmons Reactions: The most common and versatile methods for constructing the stilbene (B7821643) core are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. nih.govsemanticscholar.org Both methods create the carbon-carbon double bond with a high degree of stereochemical control, favoring the formation of the trans (E)-isomer.

In the Wittig reaction , a phosphonium ylide, typically generated from 4-nitrobenzyltriphenylphosphonium bromide, reacts with benzaldehyde to form trans-4-nitrostilbene. dcu.ie

The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion, such as that derived from diethyl(4-nitrobenzyl)phosphonate, which reacts with benzaldehyde. The HWE reaction is often preferred as it uses more reactive phosphonate carbanions and the water-soluble phosphate byproducts are easily removed, simplifying purification. nih.gov

Once trans-4-nitrostilbene is synthesized, it is then subjected to selective catalytic reduction as described in the previous section to yield the final product.

Diazonium Salt Hydrolysis: The outline mentions diazonium salt hydrolysis as a potential route. However, this method is not chemically viable for the synthesis of N-hydroxy-arylamines. Diazotization involves the conversion of a primary aromatic amine (e.g., 4-aminostilbene) into a diazonium salt (-N₂⁺). Subsequent hydrolysis of this salt (a Sandmeyer-type reaction) replaces the diazonium group with a hydroxyl group on the aromatic ring, yielding a hydroxystilbene, not an N-hydroxylated amine. Therefore, this route is not applicable for the synthesis of this compound.

| Reaction | Reactant 1 | Reactant 2 | Product | Stereoselectivity |

| Wittig Reaction | 4-Nitrobenzyltriphenylphosphonium bromide | Benzaldehyde | trans-4-Nitrostilbene | Predominantly trans |

| HWE Reaction | Diethyl(4-nitrobenzyl)phosphonate | Benzaldehyde | trans-4-Nitrostilbene | High trans (E) selectivity |

Synthesis of N-Acyl Derivatives and Substituted Analogues

The derivatization of this compound at the nitrogen atom or on the aromatic rings allows for the exploration of structure-activity relationships.

N-Acyl derivatives are prepared by the acylation of this compound. This reaction typically involves treating the hydroxylamine with an appropriate acylating agent, such as an acid chloride or acid anhydride, often in the presence of a mild base to neutralize the acid byproduct.

N-Acetyl Derivatives: N-Hydroxy-N-acetyl-trans-4-aminostilbene is synthesized by reacting this compound with acetyl chloride or acetic anhydride.

N-Formyl Derivatives: The N-formyl analogue can be prepared using formylating agents. While formic acid itself can be used, mixed anhydrides or reagents like N-formylbenzotriazole may offer milder and more efficient formylation. orgsyn.orgrsc.orgresearchgate.net

N-Propionyl Derivatives: Similarly, the N-propionyl derivative, N-Hydroxy-N-propionyl-trans-4-aminostilbene, is synthesized using propionyl chloride or propionic anhydride as the acylating agent. chemicalregister.com

These reactions produce N-acyl-N-arylhydroxylamines, also known as hydroxamic acids.

The synthesis of analogues with substituents on the stilbene core is achieved by using appropriately substituted starting materials in the multistep synthesis routes described in section 2.1.2.

Halogenated Analogues: To synthesize a halogenated derivative, such as trans-N-Hydroxy-4-amino-4'-chlorostilbene, the synthesis can start with 4-chlorobenzaldehyde and diethyl(4-nitrobenzyl)phosphonate in an HWE reaction. The resulting trans-4'-chloro-4-nitrostilbene is then selectively reduced to the corresponding N-hydroxyamino compound.

Alkoxy-Substituted Analogues: Similarly, alkoxy groups can be introduced by using substituted precursors. For example, the reaction of 4-methoxybenzaldehyde with the ylide from 4-nitrobenzyltriphenylphosphonium bromide would yield trans-4-methoxy-4'-nitrostilbene. Subsequent partial reduction of the nitro group furnishes the desired trans-N-Hydroxy-4-amino-4'-methoxystilbene.

The versatility of olefination and cross-coupling reactions allows for the preparation of a wide array of substituted stilbene precursors, which can then be converted to their N-hydroxyamino derivatives.

Advanced Synthetic Techniques and Catalyst Systems for Stilbene Core Formation

Beyond the classic Wittig and HWE reactions, modern palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of the stilbene core, often offering milder conditions and broader functional group tolerance. nih.gov

Mizoroki-Heck Reaction: The Heck reaction couples an aryl halide with an alkene. orgsyn.orgbeilstein-journals.orgarkat-usa.org For stilbene synthesis, this typically involves the reaction of a substituted styrene with an aryl halide (e.g., styrene with 4-bromonitrobenzene) in the presence of a palladium catalyst (like Pd(OAc)₂), a phosphine ligand, and a base. semanticscholar.orgbeilstein-journals.org This method is highly effective for generating trans-stilbenes.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method that couples an organoboron compound (like a vinylboronic acid or ester) with an aryl halide. youtube.com To form a stilbene, (E)-2-phenylethenylboronic acid can be coupled with a substituted aryl bromide in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For stilbene synthesis, a styryl-zinc reagent can be coupled with an aryl halide. nih.gov The Negishi reaction is particularly useful as organozinc reagents are among the most reactive organometallics, often allowing reactions to proceed under very mild conditions. wikipedia.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Advantage |

| Heck Reaction | Styrene | 4-Bromonitrobenzene | Pd(OAc)₂, PPh₃, Base | Readily available starting materials. |

| Suzuki Coupling | (E)-Styrylboronic acid | 4-Iodonitrobenzene | Pd(PPh₃)₄, Base | Mild conditions, high functional group tolerance. |

| Negishi Coupling | (E)-Styrylzinc chloride | 4-Bromonitrobenzene | Pd(dppf)Cl₂ | High reactivity of organozinc reagent. |

Borrowing Hydrogen Reactions for Amine Alkylation in Stilbene Systems

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers an efficient and atom-economical approach for the N-alkylation of amines, making it highly relevant for the derivatization of aminostilbene (B8328778) systems. researchgate.netorganic-chemistry.org This process allows for the formation of C-N bonds using alcohols as alkylating agents, with water being the only byproduct. researchgate.net The reaction is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective. organic-chemistry.orgrsc.orgnih.gov

The general mechanism involves three key steps:

Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to a reactive aldehyde or ketone intermediate.

Condensation: The in situ-generated carbonyl compound condenses with the amine (such as the amino group on a trans-4-aminostilbene core) to form an imine intermediate.

Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst for the next cycle. organic-chemistry.org

This methodology is advantageous as it avoids the use of stoichiometric organometallic reagents or alkyl halides. organic-chemistry.org Ruthenium complexes, often in conjunction with specific ligands, have been shown to catalyze the N-alkylation of various anilines and other amines with alcohols under relatively mild conditions. organic-chemistry.orgrsc.org For instance, ruthenium arene complexes have demonstrated high efficacy in the N-alkylation of aniline derivatives with aliphatic alcohols like ethanol (B145695) and propanol. researchgate.net

Table 1: Conditions for Ruthenium-Catalyzed N-Alkylation of Amines via Borrowing Hydrogen

| Catalyst System | Amine Substrate | Alcohol Substrate | Conditions | Yield | Reference |

| Ruthenium Arene Complex C1 (1.0 mol%) | Aniline Derivatives | Ethanol, Propanol | Not Specified | Up to 95% | researchgate.net |

| Ruthenium catalyst with amino amide ligand | Primary/Secondary Amines | Simple Alcohols | Room Temp. to High Temp. | High Conversion | organic-chemistry.org |

| Ruthenium Catalyst | Aniline Derivatives | Primary Carbohydrate Alcohols | Not Specified | High | rsc.orgnih.gov |

This table presents a summary of research findings on the N-alkylation of amines, a method applicable to aminostilbene systems.

Palladium-Catalyzed Cross-Coupling Methods in Stilbene Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of the stilbene scaffold, providing reliable and versatile methods for forming the crucial carbon-carbon double bond with high stereoselectivity for the trans isomer. nih.govuliege.beresearchgate.net Two of the most prominent methods in this category are the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (like a vinylboronic acid or its ester) with an organohalide (such as an aryl bromide or chloride) in the presence of a palladium catalyst and a base. acs.orgresearchgate.net This reaction is widely used for its tolerance of a broad range of functional groups and its generally high yields. acs.orgvu.nl The synthesis of aminostilbene analogues can be achieved by coupling a substituted aryl halide containing an amino group (or a precursor like a nitro group) with a styrylboronic acid derivative, or vice versa. acs.orgnih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction. researchgate.netvu.nl For instance, catalyst systems like Pd(OAc)₂ combined with phosphine ligands such as NiXantphos have been shown to be effective even for less reactive aryl chlorides at room temperature. rsc.org

Mizoroki-Heck Reaction:

The Mizoroki-Heck reaction provides an alternative powerful route to stilbenes by coupling an aryl halide with an alkene, such as styrene, in the presence of a palladium catalyst and a base. nih.govuliege.benih.gov To synthesize a trans-4-aminostilbene derivative, one could react a 4-haloaniline (e.g., 4-bromoaniline) with styrene. The reaction typically yields the thermodynamically more stable trans-stilbene (B89595) product. nih.gov Various palladium sources like Pd(OAc)₂ can be used, and the reaction conditions can be tuned to achieve high yields and selectivity. researchgate.netbiolmolchem.com The Heck reaction is a cornerstone of C-C bond formation and has been extensively applied to the synthesis of complex organic molecules, including various stilbene derivatives. nih.govsctunisie.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling for Stilbene Synthesis

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| Suzuki | Aryl Bromides | Aryl/Vinyl Boronic Acids | "Ligandless" Pd(OAc)₂ / Bu₄NBr | Not Specified | Water | High | acs.org |

| Suzuki | Aryl Chlorides | Arylboronic Acids | Pd(OAc)₂ / NiXantphos | Not Specified | Not Specified | >90% | rsc.org |

| Heck | Aryl Bromides | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salts | Not Specified | Not Specified | Good | researchgate.net |

| Heck | Bromobenzene | Styrene | Pd@MOF-NH₂ | K₂CO₃ | DMF | Not Specified | biolmolchem.com |

| Heck | Bromobenzaldehyde | Styrene | Not Specified | Not Specified | Not Specified | 90% | nih.gov |

This table summarizes various conditions and outcomes for palladium-catalyzed reactions used to form the stilbene core structure.

Metabolic Pathways and Bioactivation Mechanisms of N Hydroxy 4 Aminostilbene

Enzymatic N-Hydroxylation of Aminostilbene (B8328778) Precursors

The initial and essential step in the metabolic activation of aminostilbene precursors is N-hydroxylation. This reaction is primarily catalyzed by microsomal enzymes, which introduce a hydroxyl group to the nitrogen atom of the amino group.

Role of Cytochrome P450 Isoforms in Initial N-Oxidation

The N-oxidation of aminostilbenes is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govresearchgate.net These enzymes are responsible for the metabolism of a wide array of xenobiotics, including drugs and carcinogens. nih.govresearchgate.net While multiple CYP isoforms can be involved, specific forms show higher activity towards certain substrates. For instance, studies on analogous aromatic amines like 4-aminobiphenyl (B23562) have identified CYP1A2 and CYP2E1 as major enzymes involved in N-hydroxylation. taylorandfrancis.comnih.gov

The mechanism of N-hydroxylation by cytochrome P450 is thought to proceed via a hydrogen atom transfer from the amine nitrogen followed by a radical rebound step. nih.govresearchgate.net Computational studies using density functional theory support this pathway for primary aromatic amines. nih.govresearchgate.net The efficiency and outcome of this process can be influenced by the specific CYP isoform and the structure of the aminostilbene substrate.

Characteristics of Microsomal N-Hydroxylation Processes

Microsomal N-hydroxylation is a critical enzymatic process that occurs within the endoplasmic reticulum of cells, particularly in the liver. psu.edunih.gov This process is essential for the metabolic activation of carcinogenic aromatic amides. psu.edu

Studies using hamster liver microsomes have demonstrated the N-hydroxylation of trans-4-acetamidostilbene and its halogenated analogs. psu.edunih.gov The kinetics of this metabolism reveal that while the apparent Michaelis-Menten constants (KM) for the N-hydroxylation of different substrates may be similar, the maximal velocities (Vmax) can vary significantly. psu.edunih.gov For example, the Vmax for the 4'-bromo analog of trans-4-acetamidostilbene was only 16% of the parent compound, while the 4'-chloro and 4'-fluoro analogs had rates of just 3%. psu.edunih.gov This indicates that substituents on the aromatic ring can markedly influence the rate of N-hydroxylation.

| Substrate | Relative Vmax of N-hydroxylation (%) |

| trans-4-acetamidostilbene | 100 |

| 4'-bromo-trans-4-acetamidostilbene | 16 |

| 4'-chloro-trans-4-acetamidostilbene | 3 |

| 4'-fluoro-trans-4-acetamidostilbene | 3 |

This table illustrates the relative maximal velocities (Vmax) of N-hydroxylation for different trans-4-acetamidostilbene analogs by hamster liver microsomes, with the parent compound set to 100%.

Esterification and Formation of Reactive Electrophilic Metabolites

Following N-hydroxylation, the resulting N-hydroxyarylamine can undergo further metabolic activation through esterification. This process involves the conjugation of an acetyl or sulfonyl group to the hydroxylamine, leading to the formation of unstable esters that can break down to form highly reactive electrophilic species.

Acetyltransferase-Mediated O-Acetylation Pathways

N-Hydroxyarylamines can be O-acetylated by N-acetyltransferases (NATs), which are cytosolic enzymes. nih.gov This reaction transfers an acetyl group from acetyl-coenzyme A to the hydroxyl group of the N-hydroxyarylamine, forming an N-acetoxyarylamine. nih.gov Studies have shown that both N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2) can catalyze this reaction.

The resulting N-acetoxyarylamines are often unstable and can spontaneously break down to form reactive electrophiles. Research on N-acyl derivatives of N-hydroxy-trans-4-aminostilbene in rats suggests that cytosolic acetyltransferases may play a more significant role than microsomal ones in the activation of these carcinogens. nih.gov Specifically, the acetyl and propionyl derivatives of N-hydroxy-trans-4-aminostilbene were found to be more carcinogenic than the formyl derivative, highlighting the importance of the acyl group in determining carcinogenic potential. nih.gov

Sulfotransferase-Dependent O-Sulfonation Mechanisms

In addition to O-acetylation, N-hydroxyarylamines can be esterified through O-sulfonation, a reaction catalyzed by sulfotransferases (SULTs). nih.gov These cytosolic enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the N-hydroxyarylamine. nih.gov This results in the formation of a sulfonyloxy ester.

While sulfonation is often a detoxification pathway, for some compounds, it leads to bioactivation by creating reactive electrophiles that can bind to DNA and other macromolecules, potentially initiating a carcinogenic response. nih.gov The SULT superfamily consists of several isoforms with varying substrate specificities and tissue distribution. nih.gov

Generation of Electrophilic Nitrenium Ions and N-Acetoxyarylamines as Ultimate Reactants

The N-acetoxyarylamines and N-sulfonyloxyarylamines formed during esterification are key intermediates that lead to the ultimate reactive species. These esters can undergo heterolytic cleavage of the N-O bond, which results in the formation of a highly electrophilic nitrenium ion and an acetate (B1210297) or sulfate (B86663) anion. taylorandfrancis.comwikipedia.org

Inter-species and Tissue-Specific Metabolic Variations in in vitro Systems

The metabolism of trans-N-Hydroxy-4-aminostilbene and its derivatives exhibits significant variability between different species and within various tissues, a factor that is crucial for extrapolating experimental data to human risk assessment.

In vitro studies utilizing rat liver preparations have provided initial insights. When N-hydroxy-4-acetyl-aminostilbene (N-hydroxy-AAS), the N-acetylated form of this compound, is incubated with rat liver homogenate, the primary metabolite identified is 4'-hydroxy-N-acetyl-4-aminostilbene (4'-hydroxy-AAS). This suggests that aromatic hydroxylation is a key metabolic step in this species. Interestingly, studies investigating the role of sulfotransferases in rat liver cytosol did not detect any activity towards this compound itself, indicating a potential species-specific difference in this bioactivation pathway.

Conversely, investigations using human tissue preparations suggest a different metabolic landscape. While direct metabolism studies on this compound are limited, data from the analogous compound N-hydroxy-4-aminobiphenyl (N-OH-ABP) in human liver and colon cytosols reveal that sulfotransferases play a significant role in its bioactivation. nih.gov Specifically, thermostable phenol (B47542) sulfotransferase (TS-PST) has been identified as the key enzyme responsible for converting N-OH-ABP into a reactive sulfuric acid ester intermediate that can bind to DNA. nih.gov This bioactivation is prominent in the liver and, to a lesser extent, the colon, but is not observed in the pancreas or urinary bladder epithelium. nih.gov The activation of other N-hydroxy arylamines by human liver sulfotransferases has also been documented, with the activity being correlated to the levels of TS-PST. nih.gov These findings suggest that in humans, sulfation could be a critical pathway for the bioactivation of this compound, a pathway that appears to be absent or negligible in rats for this specific compound.

Furthermore, acetyl coenzyme A (AcCoA)-dependent activation of N-hydroxy arylamines, a process of O-acetylation, shows marked species and tissue differences. In hamsters and rats, liver cytosols exhibit the highest activity for activating certain N-hydroxy heterocyclic amines, with lower activity in the kidney, small intestinal mucosa, lung, and bladder. nih.gov However, rabbits, mice, guinea pigs, and dogs show minimal to no activity. nih.gov This highlights the diverse enzymatic capabilities across species in handling these compounds.

Interactive Table: Metabolic Activity for N-hydroxy Arylamines in Various in vitro Systems

| Compound | In Vitro System | Key Enzyme(s) | Observed Metabolite/Activity | Species | Reference |

| N-hydroxy-4-acetyl-aminostilbene | Rat Liver Homogenate | Not specified | 4'-hydroxy-N-acetyl-4-aminostilbene | Rat | |

| This compound | Rat Liver Cytosol | Sulfotransferase | No activity detected | Rat | |

| N-hydroxy-4-aminobiphenyl | Human Liver & Colon Cytosols | Thermostable Phenol Sulfotransferase (TS-PST) | DNA-binding sulfuric acid ester | Human | nih.gov |

| N-hydroxy-2-aminofluorene | Hamster, Rat Liver Cytosols | Acetyl-CoA dependent enzyme | tRNA-binding species | Hamster, Rat | nih.gov |

Deactivation Pathways and Conjugation Reactions

Parallel to bioactivation, deactivation pathways are essential for detoxifying and eliminating reactive metabolites. Conjugation reactions, particularly glucuronidation, play a pivotal role in this process for N-hydroxy arylamines.

Glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), is a major detoxification pathway for a wide array of xenobiotics, including N-hydroxy compounds. This process increases the water solubility of the metabolites, facilitating their excretion. Studies on various N-hydroxy arylamines in both rat and human liver microsomes have demonstrated the importance of N-glucuronidation.

In humans, several UGT isoforms are involved in the glucuronidation of arylamines and their N-hydroxy derivatives. For instance, human UGT1A4 is known to be a key enzyme in the N-glucuronidation of many compounds. helsinki.fihyphadiscovery.com Furthermore, studies on the glucuronidation of other hydroxystilbenes, such as oxyresveratrol, in human liver and intestinal microsomes have implicated UGT1A9 and UGT1A1 as major contributors. researchgate.net Research on other N-hydroxy compounds has also highlighted the roles of UGT1A6 and UGT1A7. nih.gov The expression and activity of these UGTs can vary between tissues, with the liver being the primary site, although significant activity can also be found in extrahepatic tissues like the intestine. researchgate.netnih.gov

In rats, glucuronidation of N-hydroxy arylamines also occurs. For example, rat UGT1.6 has been shown to conjugate planar naphthylamines. nih.gov However, significant species differences exist in UGT activity. For example, the N-glucuronidation of certain tertiary amines is a reaction largely restricted to humans, with rodents lacking a direct homolog of the human UGT1A4 gene. hyphadiscovery.com

The balance between bioactivation pathways like sulfation and O-acetylation, and deactivation pathways like glucuronidation, is a critical determinant of the ultimate biological effect of this compound. The interplay of these enzymatic reactions, which varies across species and tissues, underscores the complexity of predicting the toxicological profile of this compound.

Interactive Table: UGT Isoforms Involved in the Glucuronidation of N-hydroxy Arylamines and Related Compounds

| Substrate Class | Key UGT Isoforms (Human) | Key UGT Isoforms (Rat) | Tissue Predominance | Reference |

| N-hydroxy arylamines | UGT1A4, UGT1A9, UGT1A6, UGT1A7 | UGT1.6 | Liver, Intestine | nih.govhelsinki.firesearchgate.netnih.gov |

| Hydroxystilbenes | UGT1A9, UGT1A1 | Not specified | Liver, Intestine | researchgate.net |

| Tertiary amines | UGT1A4, UGT2B10 | Limited activity | Liver | helsinki.fihyphadiscovery.com |

Molecular Interactions and Mechanistic Studies of Genotoxicity

DNA Adduct Formation by trans-N-Hydroxy-4-aminostilbene Metabolites

The carcinogenic and genotoxic effects of aminostilbene (B8328778) derivatives are largely attributed to the formation of covalent adducts with nucleic acids. Following metabolic activation, these compounds form electrophilic intermediates that readily react with the nucleophilic centers on DNA and RNA bases.

Metabolites of aminostilbene derivatives have been shown to bind covalently to both DNA and RNA. nih.govnih.gov Studies involving radiolabeled carcinogenic aminostilbenes, such as trans-4-dimethylaminostilbene, have demonstrated significant binding to liver rRNA and DNA in rats. nih.gov The extent of this binding is generally higher for carcinogenic derivatives compared to their non-carcinogenic counterparts. nih.gov

The binding to nucleic acids is dose-dependent. At lower doses, the binding is directly proportional to the administered amount, while at higher doses, this proportionality decreases. nih.gov Interestingly, the pattern of nucleoside adducts formed remains consistent across a wide range of doses. nih.gov While the highest levels of nucleic acid binding are observed in the liver, adducts are also detected in other tissues, including the kidney, lung, and glandular stomach. nih.gov This widespread distribution of adducts highlights the systemic potential for genotoxicity following exposure to aminostilbene derivatives.

It is important to note that while esters of N-hydroxy-N-acetylaminostilbene are known to react with nucleosides, they may not be the sole reactive metabolites responsible for the in vivo binding to nucleic acids, suggesting the involvement of other reactive intermediates. nih.gov

The interaction of reactive metabolites of aminostilbenes with nucleic acids results in the formation of specific adducts with various nucleosides. In vitro experiments have shown that esters of N-hydroxy-N-acetylaminostilbene react with guanosine (B1672433), adenosine (B11128), and cytidine, yielding a variety of reaction products. nih.gov

Subsequent in vivo studies, following the administration of trans-4-dimethylaminostilbene to rats, have confirmed the formation of several of these adducts in liver rRNA. nih.gov Among the identified adducts are Urd-N3,α-β,OH-AABB, Guo-N1,α-β,OH-AABB, and AdoN1,α-N6,β-AABB. nih.gov A derivative of guanosine at the O6 position has also been detected. nih.gov However, these identified products represent only a fraction of the total adducts formed, indicating a complex pattern of DNA and RNA modification. nih.gov

The table below summarizes the identified nucleoside adducts formed from the metabolites of trans-4-aminostilbene derivatives.

| Nucleoside | Adduct Structure | Reference |

| Uridine | Urd-N3,α-β,OH-AABB | nih.gov |

| Guanosine | Guo-N1,α-β,OH-AABB | nih.gov |

| Guanosine | Guo-O6 derivative | nih.gov |

| Adenosine | AdoN1,α-N6,β-AABB | nih.gov |

Research into the DNA binding of carcinogens has revealed that adduct formation is not random but can exhibit sequence specificity. This is particularly relevant for tumor suppressor genes like p53, which are frequently mutated in human cancers. Studies on compounds structurally related to aminostilbenes, such as 4-aminobiphenyl (B23562) (4-ABP), provide insights into potential mechanisms. The activated metabolite of 4-ABP, N-hydroxy-4-aminobiphenyl (N-OH-4-ABP), has been shown to form adducts in the human p53 gene. nih.gov

Mapping of N-OH-4-ABP binding in exons of the p53 gene revealed that codon 285, a mutational hotspot in bladder cancer at a non-CpG site, is a preferential binding site. nih.gov Furthermore, cytosine methylation at CpG sites significantly enhances the binding of N-OH-4-ABP. nih.gov Notably, mutational hotspots at codons 175 and 248 only become preferential binding sites after methylation. nih.gov Similarly, studies with trans-4-hydroxy-2-nonenal (4-HNE), a product of lipid peroxidation, have shown that its DNA adducts are preferentially formed at the third base of codon 249 in the p53 gene, another mutational hotspot, particularly in hepatocellular carcinoma. nih.gov This preferential binding was also observed at codon 174, which shares the same sequence context. nih.gov These findings suggest that both the intrinsic chemical properties of the reactive metabolite and the local DNA sequence and epigenetic modifications, such as methylation, contribute to the specificity of adduct formation within the p53 gene.

Structure-Activity Relationships in Genotoxic Potential

The genotoxic and carcinogenic potential of this compound is significantly modulated by the nature of the N-acyl substituent. The N-acyl group influences the metabolic activation of the parent hydroxamic acid to a reactive ester, which can then form DNA adducts. Studies investigating the carcinogenicity of various N-acyl derivatives of N-hydroxy-trans-4-aminostilbene in rats have demonstrated clear structure-activity relationships.

Specifically, the N-acetyl and N-propionyl derivatives have been found to be more potent carcinogens than the N-formyl derivative. This suggests that the size and electronic properties of the acyl group play a crucial role in the ultimate reactivity of the metabolite. The higher carcinogenicity of the acetyl and propionyl derivatives indicates that they are more readily activated or form more persistent or mutagenic DNA adducts compared to the formyl derivative. This differential activity also points to the importance of specific enzymes, such as cytosolic N,O-acyltransferases, in the metabolic activation process.

Table 1: Carcinogenic Activity of N-Acyl Derivatives of N-Hydroxy-trans-4-aminostilbene

| Derivative | Relative Carcinogenic Activity |

|---|---|

| N-formyl-N-hydroxy-trans-4-aminostilbene | Less Active |

| N-acetyl-N-hydroxy-trans-4-aminostilbene | More Active |

This table illustrates the relative carcinogenic potency observed in rat models, highlighting the enhanced activity of the N-acetyl and N-propionyl derivatives compared to the N-formyl derivative.

The principles of physical organic chemistry can be applied to understand the structure-activity relationships observed in the genotoxicity of this compound derivatives. Two key theoretical concepts are the Hammett sigma (σ) constants and frontier molecular orbital (FMO) theory.

The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing character of a substituent at the meta or para position of a benzene (B151609) ring. researchgate.net An electron-withdrawing group has a positive σ value, while an electron-donating group has a negative σ value. researchgate.net In the context of this compound derivatives, substituents on the stilbene (B7821643) rings would be expected to influence the stability of the reactive nitrenium ion intermediate. Electron-withdrawing groups could potentially delocalize the positive charge, affecting the ion's stability and reactivity towards DNA. A quantitative structure-activity relationship (QSAR) study could establish a correlation between the Hammett constants of various substituents and the measured genotoxicity, providing a predictive model for the carcinogenic potential of new derivatives. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory provides another powerful tool for predicting chemical reactivity. youtube.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the LUMO reflects the ability of a molecule to accept an electron, indicating its electrophilicity. youtube.com The energy of the HOMO reflects the ability to donate an electron, indicating its nucleophilicity. youtube.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com A smaller HOMO-LUMO gap generally corresponds to higher reactivity. nih.gov For the reactive metabolites of this compound, the ultimate electrophile (the nitrenium ion) attacks the nucleophilic centers in DNA. The electronic properties of substituents on the aminostilbene structure would alter the HOMO and LUMO energy levels. nih.gov A lower LUMO energy would suggest a more electrophilic and thus more reactive metabolite, likely leading to a higher rate of DNA adduct formation and greater genotoxic potential. Computational studies calculating these frontier orbital energies for a series of derivatives could therefore provide valuable insights into their relative carcinogenic potencies. nih.govresearchgate.net

Interactions with Cellular Macromolecules Beyond DNA

While the genotoxicity of this compound is primarily attributed to its ability to form covalent adducts with DNA, its reactive metabolites also interact with other cellular macromolecules, namely proteins and RNA. Research conducted on the metabolic activation of trans-4-aminostilbene derivatives in rats has shown that the extent of binding to cellular proteins is significantly higher than to nucleic acids.

Furthermore, significant binding to ribosomal RNA (rRNA) has also been observed, with levels being comparable to those found with DNA. The formation of RNA adducts can interfere with the machinery of protein synthesis, potentially leading to errors in translation and altered cellular function. The pattern of adducts formed with RNA in vivo has been shown to have both quantitative and qualitative differences from those produced in vitro, indicating that multiple reactive metabolites may contribute to macromolecular binding within the cell.

Spectroscopic and Theoretical Investigations of Aminostilbene Systems

Computational Chemistry Approaches for Electronic Structure and Reactivity

A variety of computational methods are employed to model the behavior of aminostilbene (B8328778) derivatives. These methods range from computationally efficient semiempirical techniques to more rigorous and demanding ab initio and density functional theory approaches.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) and its time-dependent extension for excited states (TDDFT) are powerful tools for investigating the electronic properties of molecules like trans-N-Hydroxy-4-aminostilbene. These methods are used to calculate optimized molecular geometries, electronic energies, and the nature of electronic transitions. For instance, TDDFT calculations are crucial for understanding the charge-transfer character of excited states, which is a key feature in many aminostilbene derivatives. By analyzing the molecular orbitals involved in electronic excitations, researchers can predict how substituent groups, such as the N-hydroxy group, will influence the absorption and emission spectra. These calculations also help in identifying the stable conformations of the molecule in both its ground and excited states.

Semiempirical Methods (e.g., AM1, PM3, MNDO, INDO)

Semiempirical methods, such as Austin Model 1 (AM1), Parametric Model number 3 (PM3), Modified Neglect of Diatomic Overlap (MNDO), and Intermediate Neglect of Differential Overlap (INDO), offer a computationally less expensive alternative to DFT for studying large molecular systems. uni-muenchen.descienceasia.org These methods are based on Hartree-Fock theory but introduce parameters derived from experimental data to simplify the calculations. uni-muenchen.dempg.de While they may be less accurate in predicting fine details of molecular structure and energetics, they are particularly useful for initial explorations of potential energy surfaces and for studying the dynamics of large molecules where more expensive methods would be prohibitive. researchgate.netresearchgate.net For example, PM3 has been noted for its reasonable accuracy in predicting bond energies and lengths for organic systems compared to AM1 and MNDO. researchgate.net These methods are often used to obtain initial geometries for higher-level calculations and to perform preliminary screenings of different molecular conformations. scienceasia.org

| Method | Full Name | Key Features |

| AM1 | Austin Model 1 | An improvement upon MNDO, offering better treatment of hydrogen bonds. |

| PM3 | Parametric Model 3 | A reparameterization of AM1, often providing better geometries and heats of formation for organic molecules. researchgate.net |

| MNDO | Modified Neglect of Diatomic Overlap | One of the earlier NDDO-based methods, forming the basis for AM1 and PM3. uni-muenchen.de |

| INDO | Intermediate Neglect of Differential Overlap | An improvement on CNDO that includes one-center exchange integrals, important for spin-state calculations. uni-muenchen.de |

Multi-state N-Electron Valence State Second Order Perturbation Theory (MS-NEVPT2) in Excited State Analysis

For a more accurate description of excited states, especially in cases where multiple electronic states are close in energy or where there is significant electron correlation, multi-reference methods are necessary. Multi-state N-Electron Valence State Second Order Perturbation Theory (MS-NEVPT2) is a highly accurate method for studying the excited states of molecules. arxiv.orgamazonaws.com It builds upon a complete active space self-consistent field (CASSCF) calculation, which provides a good zero-order description of the electronic wavefunction, and then adds dynamic electron correlation through second-order perturbation theory. amazonaws.commdpi.com This approach is particularly crucial for studying photochemical processes like photoisomerization, where the molecule passes through regions of the potential energy surface where electronic states cross or come very close in energy, such as at conical intersections. mdpi.com MS-NEVPT2 can provide reliable energies and properties of these complex excited states, which is essential for understanding the detailed mechanisms of photoreactions. arxiv.orgamazonaws.com

Photophysical Properties and Excited-State Dynamics

The interaction of aminostilbene derivatives with light triggers a cascade of events on ultrafast timescales. Understanding these photophysical properties and the dynamics of the excited states is key to harnessing their potential in various light-driven applications.

Photoisomerization Mechanisms (trans-to-cis, cis-to-trans) and Quantum Yields

A hallmark of stilbene-like molecules is their ability to undergo photoisomerization, a process where light absorption induces a change in the molecule's geometry, typically a rotation around the central carbon-carbon double bond. This leads to the conversion between the trans and cis isomers. The efficiency of this process is quantified by the photoisomerization quantum yield, which is the fraction of absorbed photons that lead to isomerization. nih.gov For many aminostilbenes, the introduction of an amino group can significantly influence the photoisomerization pathway and quantum yield. nih.gov For instance, N-phenyl substitution in 4-aminostilbene (B1224771) has been shown to lead to lower photoisomerization quantum yields and higher fluorescence quantum yields at room temperature. nih.govntu.edu.tw The isomerization can proceed through either the singlet or triplet excited state, and the specific pathway can be influenced by the molecular structure and the solvent environment. nih.gov

| Compound Family | Isomerization Pathway | Key Observation |

| N-phenylamino- and N-methyl-N-phenylamino-stilbenes | Singlet-state process | Low photoisomerization quantum yields. nih.gov |

| N,N-diphenylamino-stilbene | Triplet-state process | Higher singlet-state torsional barrier. nih.gov |

Conical Intersections and Intersystem Crossing Pathways in Relaxation Dynamics

Following photoexcitation, the molecule seeks to return to its electronic ground state. This relaxation process is often mediated by non-adiabatic events, where the Born-Oppenheimer approximation breaks down. Conical intersections are points on the potential energy surface where two electronic states become degenerate, providing an efficient funnel for the molecule to transition from a higher to a lower electronic state. mdpi.comnih.gov The dynamics of passing through a conical intersection are incredibly fast and play a crucial role in directing the outcome of a photochemical reaction, such as whether the molecule returns to its original isomeric form or converts to the other. nih.govnih.gov

Spectroscopic Characterization Techniques for Structural Confirmation and Electronic States

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For conjugated systems like this compound, the absorption spectrum is dominated by intense bands corresponding to π → π* transitions. mdpi.com The primary long-wavelength absorption band, typically observed between 350 and 400 nm for aminostilbene derivatives, is assigned to the lowest energy π → π* transition, which possesses significant intramolecular charge-transfer (ICT) character. nih.gov The position and intensity of this band are sensitive to substitution patterns on the aromatic rings and the solvent environment, as discussed previously. researchgate.net Analysis of the UV-Vis spectrum provides critical information on the electronic structure and conjugation of the molecule. researchgate.net

Fluorescence spectroscopy provides invaluable insights into the fate of the molecule after it absorbs light. This technique measures the light emitted as the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state (S₀). Key parameters obtained from fluorescence studies include the emission spectrum, the fluorescence quantum yield (Φ_F), and the excited-state lifetime (τ_F). mdpi.com

The emission spectrum is typically a mirror image of the absorption band and is red-shifted relative to it (a phenomenon known as the Stokes shift). mdpi.com The fluorescence quantum yield quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. mdpi.com For many trans-stilbene (B89595) derivatives, the quantum yield is influenced by competitive non-radiative decay processes, most notably trans→cis photoisomerization. nih.govntu.edu.tw The excited-state lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is another crucial parameter. mdpi.comnih.gov Lifetimes for stilbenoid systems can range from picoseconds to several nanoseconds and are highly dependent on molecular structure and the surrounding medium. nih.govnih.gov

Mass spectrometry (MS) is an indispensable analytical tool for identifying the metabolites of foreign compounds and characterizing their covalent adducts with biological macromolecules. nih.govyoutube.com In the context of this compound, which is itself a metabolite of other parent aminostilbenes, MS is crucial for understanding its subsequent metabolic fate and biological reactivity. nih.gov

When coupled with separation techniques like liquid chromatography (LC-MS), it allows for the detection and identification of further metabolic products in complex biological matrices. youtube.com High-resolution mass spectrometry provides precise mass measurements, enabling the determination of elemental compositions for unknown metabolites. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic pattern of fragment ions, which provides detailed structural information for definitive identification. youtube.comnih.gov This technique has been successfully used to identify the structures of adducts formed between reactive aminostilbene metabolites and nucleobases in DNA and RNA, which is a critical step in understanding the mechanisms of chemical carcinogenesis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic compounds, including this compound. nih.gov ¹H NMR (proton NMR) provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. youtube.com For a trans-stilbene derivative, the vinyl protons would appear as a pair of doublets with a large coupling constant (typically >14 Hz), confirming the trans geometry of the double bond. nih.gov The aromatic protons would exhibit complex splitting patterns that reveal the substitution on the phenyl rings.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, showing a distinct signal for each unique carbon atom. nih.gov Together, 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) allow for the unambiguous assignment of all proton and carbon signals and the complete confirmation of the covalent structure of the synthesized compound. nih.gov

Analytical Methodologies for Metabolite and Adduct Detection

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of trans-N-hydroxy-4-aminostilbene and its derivatives, enabling the separation of these compounds from a complex mixture of cellular components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of aminostilbene (B8328778) metabolites. nih.gov Its high resolution and sensitivity make it ideal for analyzing complex biological samples like urine or bile. nih.govnih.gov Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase, often consisting of acetonitrile (B52724) and water or a buffer solution. sielc.comrsc.org

The separation of metabolites is based on their polarity. For instance, in the analysis of tamoxifen, a related compound, metabolites are separated based on their differential hydrophobicity, allowing for their individual detection and quantification. nih.gov For stilbene (B7821643) derivatives, HPLC systems can be equipped with various detectors, including Photodiode Array (PDA) detectors, which provide spectral information, and mass spectrometers (LC-MS), which offer definitive structural identification. nih.govnih.gov Chiral HPLC, utilizing specialized stationary phases like cellulose (B213188) substituted with tris(3,5-dimethylphenylcarbamate), has been successfully used to separate enantiomers of stilbene dimers, a crucial step for determining the specific biological activity of each stereoisomer. nih.gov

Table 1: Example HPLC Parameters for Stilbene Derivative Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralpak® IB N-5 (250 x 4.6 mm i.d., 5 µm) | nih.gov |

| Mobile Phase | Isocratic mixture of heptane (B126788) and ethanol (B145695) with 0.1% diethylamine | nih.gov |

| Detection | PDA at 235, 280, and 310 nm | nih.gov |

| Application | Separation of stilbene dimer enantiomers | nih.gov |

Thin-Layer Chromatography (TLC) for Metabolic Profiling

Thin-Layer Chromatography (TLC) serves as a valuable method for the rapid screening and metabolic profiling of stilbene derivatives. nih.govresearchgate.net It is particularly useful for initial separation and identification of metabolites from biological extracts. nih.gov In the analysis of trans-4-aminostilbene metabolites, TLC has been used to separate reaction products from in vivo studies, providing a profile of the adducts formed. nih.gov

For metabolic profiling, different solvent systems can be employed to achieve separation based on the polarity of the compounds. For example, a system of n-hexane–ethyl acetate (B1210297) might be used for less polar stilbenes. researchgate.net The separated spots on the TLC plate can be visualized under UV light, as many stilbenes exhibit natural fluorescence at wavelengths like 366 nm. researchgate.net For enhanced sensitivity and specificity, post-chromatographic derivatization with reagents like anisaldehyde-sulfuric acid can be used, which produces colored spots that can be quantified densitometrically. researchgate.net TLC is also a practical method for determining physicochemical properties like lipophilicity, which is crucial for predicting a compound's metabolic fate. nih.gov

Advanced Mass Spectrometry for Sensitive Detection and Structural Elucidation of Metabolites and Adducts

Mass Spectrometry (MS) is a powerful analytical technique that provides sensitive detection and unambiguous structural information about metabolites and DNA adducts. nih.gov When coupled with liquid chromatography (LC-MS), it becomes the preferred method for analyzing DNA adducts, combining efficient separation with precise mass measurement. nih.govnih.gov

The process typically involves the ionization of the separated analytes using methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govnih.gov Tandem mass spectrometry (MS/MS) is then used for structural elucidation. In this process, a specific ion (the precursor ion) corresponding to a metabolite or adduct is selected and fragmented, and the resulting product ions create a unique fingerprint that helps to determine the molecule's structure. nih.gov This has been applied to identify metabolites of various compounds in biological fluids like bile, where the mass-to-charge ratio (m/z) and fragmentation patterns confirm the identity of molecules like the cis and trans isomers of 4-hydroxy-N-desmethyltamoxifen. nih.gov For DNA adduct analysis, MS can identify the exact site of modification on the DNA base. nih.gov The development of mass spectral libraries for DNA adducts is a critical resource that aids in the identification of known adducts and the characterization of new ones discovered in experimental samples. scilit.com

Radiochemical Labeling and Postlabeling Assays for DNA Adduct Quantification (e.g., ³²P-postlabeling)

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10⁹–10¹⁰ normal nucleotides. nih.gov This technique is particularly well-suited for studying the genotoxicity of compounds like this compound, which may form adducts at very low levels.

The assay involves four primary steps:

Enzymatic Digestion: The DNA isolated from exposed cells or tissues is enzymatically hydrolyzed to individual deoxynucleoside 3'-monophosphates.

Adduct Enrichment: Adducts are often enriched to increase the sensitivity of the assay. This can be achieved using methods like nuclease P1 digestion, which removes normal nucleotides, or anion-exchange chromatography. nih.govsigmaaldrich.com

Radiolabeling: The adducts are radiolabeled by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated, typically by two-dimensional TLC, and then detected and quantified by autoradiography or phosphorimaging. nih.govnih.gov

This method has been used to characterize DNA adducts from related aromatic amines, such as N-hydroxy-4-acetylaminobiphenyl, revealing specific adducts like N-(deoxyguanosin-8-yl) derivatives. nih.gov The chromatographic mobility (Rf values) of the detected adducts on the TLC plate provides information about their chemical nature. nih.gov

Table 2: Adducts Identified by ³²P-postlabeling for a Related Aromatic Amine

| Compound | Adduct | Chromatographic Mobility (Rf) | Notes | Source |

|---|---|---|---|---|

| N-hydroxy-4-acetylaminobiphenyl | Adduct 1 (major) | 0.15 | Retained acetyl moiety; insensitive to nuclease P1 | nih.gov |

Spectrophotometric and Fluorometric Methods for Quantitative Analysis

Spectrophotometric and fluorometric methods provide rapid and cost-effective means for the quantitative analysis of aminostilbenes and their metabolites. UV-Vis spectrophotometry can be used to measure the concentration of a compound based on its absorbance of light at a specific wavelength. For example, an assay for trans-cinnamic acid 4-hydroxylase, an enzyme that acts on a stilbene-like structure, was developed based on spectrophotometric detection. nih.gov

Fluorometry is often more sensitive and selective. Many stilbene derivatives, including this compound, are inherently fluorescent or can be converted to fluorescent products. This property is exploited in detection systems for both HPLC and TLC. nih.govresearchgate.net For example, after separation by HPLC, certain metabolites can be photoactivated to form highly fluorescent products, enabling their sensitive detection. nih.gov In TLC analysis, the natural fluorescence of stilbenes under UV light (e.g., at 366 nm) allows for their direct visualization and quantification on the plate. researchgate.net

Future Research Directions and Unanswered Questions

Refinements in Stereoselective Synthetic Pathways for Aminostilbene (B8328778) Derivatives

The biological activity and photophysical properties of stilbene (B7821643) derivatives are highly dependent on their stereochemistry, with the trans isomer often exhibiting distinct characteristics compared to the cis form. nih.gov Consequently, the development of highly stereoselective synthetic routes to produce trans-aminostilbenes is a primary focus of chemical research. While classical methods like the Perkin condensation and Wittig/Horner-Wadsworth-Emmons (HWE) reactions are utilized, contemporary research seeks greater efficiency, milder conditions, and broader substrate applicability. nih.gov

A promising recent development is the silver-catalyzed homocoupling of N-triftosylhydrazones, which provides excellent stereoselectivity for trans-stilbenes with high efficiency. nih.gov This method is notable for its operational simplicity and tolerance of a wide range of functional groups. nih.gov Future refinements will likely focus on expanding the catalyst scope, perhaps to less expensive and more abundant metals, and further optimizing reaction conditions to minimize waste and improve atom economy. Research will also likely explore asymmetric syntheses to control the chirality of substituted aminostilbene derivatives, opening new avenues for creating structurally complex molecules.

Table 1: Comparison of Synthetic Methods for Stilbene Derivatives

| Method | Description | Key Features | Stereoselectivity |

|---|---|---|---|

| Perkin Condensation | Condensation of an aromatic aldehyde with a phenylacetic acid derivative. nih.gov | Used for generating acrylic acid intermediates that can be further modified. nih.gov | Variable, often requires further steps to isolate the desired isomer. |

| Wittig/HWE Reaction | Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. nih.gov | Effective for creating the carbon-carbon double bond of the stilbene core. nih.gov | Generally favors the E (trans) isomer, but can be influenced by reaction conditions and substrate. |

| Silver-Catalyzed Homocoupling | Self-coupling of N-triftosylhydrazones mediated by a silver catalyst. nih.gov | High efficiency, operational simplicity, and broad functional group tolerance. nih.gov | Excellent stereoselectivity for the trans isomer. nih.gov |

Deeper Elucidation of Complex Metabolic Networks and Enzyme Specificities in Bioactivation

The bioactivation of 4-aminostilbene (B1224771) to its N-hydroxy metabolite is a critical initiating step in its cascade of biological effects. This N-hydroxylation is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. psu.edunih.gov Studies have identified specific CYP isozymes, such as CYP2E1, as major contributors to the N-hydroxylation of aromatic amines like 4-aminobiphenyl (B23562), a structurally related compound. nih.gov The initial N-hydroxylation of 4-aminostilbene has been observed in vitro using rat liver microsomes. psu.edu

However, the complete metabolic network is more complex. The resulting trans-N-Hydroxy-4-aminostilbene can undergo further metabolic transformations. One significant pathway involves conjugation reactions, particularly sulfonation by sulfotransferases (STs), which can generate highly reactive esters capable of forming adducts with macromolecules like DNA and RNA. nih.govnih.gov Human thermostable phenol (B47542) ST (TS-PST) has been shown to activate N-hydroxy metabolites of several carcinogenic arylamines. nih.gov Flavin-dependent monooxygenases (FMOs) are another class of enzymes known to catalyze the N-hydroxylation of primary amines, representing another potential pathway for bioactivation. semanticscholar.org

Future research must focus on precisely mapping these complex networks. Key unanswered questions include:

What is the relative contribution of different CYP isozymes (e.g., CYP1A2, CYP2E1) versus FMOs in the initial N-hydroxylation of trans-4-aminostilbene in different species and tissues?

Which specific sulfotransferase isoforms are most efficient at activating this compound, and how does genetic polymorphism in these enzymes influence individual susceptibility to its effects? nih.gov

What are the kinetics and substrate preferences of the enzymes involved, not only in activation but also in detoxification pathways, such as C-hydroxylation or glucuronidation? psu.edunih.gov

Table 2: Key Enzymes in the Bioactivation of Aminostilbenes

| Enzyme Family | Specific Enzyme (Example) | Role in Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP2E1 | Catalyzes the initial N-hydroxylation of the primary amine group to form N-hydroxy-aminostilbene. | nih.gov |

| Sulfotransferase (SULT) | Thermostable Phenol ST (TS-PST) | Activates the N-hydroxy metabolite by forming a reactive sulfate (B86663) ester. | nih.gov |

| Flavin-dependent Monooxygenase (FMO) | Not specified for this substrate | Potential alternative pathway for N-hydroxylation of primary amines. | semanticscholar.org |

Advanced Computational Modeling of Reactivity, DNA Interactions, and Photophysical Phenomena

Computational chemistry provides powerful tools for understanding the behavior of molecules like this compound at an electronic level. Density Functional Theory (DFT) has been employed to study the mechanisms of N-hydroxylation by CYP enzymes, revealing that a hydrogen abstraction and rebound mechanism is generally preferred over a direct oxygen transfer for primary and secondary amines. nih.gov Such models can predict the transition states and energy barriers involved, offering insights into enzyme selectivity and reaction rates. nih.gov

Modeling is also crucial for understanding the interaction of activated metabolites with biological targets. Studies have shown that reactive esters of N-hydroxy-N-acetylaminostilbene form adducts with guanosine (B1672433) and adenosine (B11128) residues in nucleic acids. nih.gov Advanced computational models can simulate the docking of these reactive species into the major and minor grooves of DNA, predict the most favorable sites for covalent bond formation, and calculate the resulting structural distortions to the DNA helix.

Furthermore, computational methods are invaluable for exploring the photophysical properties of aminostilbene derivatives. The introduction of different substituents can dramatically alter absorption and fluorescence spectra. nih.gov For example, N-phenyl substitution on 4-aminostilbene leads to a red shift in absorption and fluorescence and enhances fluorescence quantum yields. nih.gov Future computational work will likely involve more sophisticated, multi-scale models (e.g., QM/MM) to simulate these molecules within a realistic biological environment, such as an enzyme active site or a lipid membrane, to provide more accurate predictions of their behavior.

Development of Novel Analytical Probes for in situ Mechanistic Studies at the Molecular Level

To validate computational models and directly observe the transient intermediates in metabolic pathways, there is a need for novel analytical probes. The inherent fluorescence of the stilbene scaffold is a key feature that can be exploited. The "amino conjugation effect," where N-phenyl substitution enhances the fluorescence of 4-aminostilbene, provides a design principle for creating highly sensitive fluorescent probes. nih.gov

Future research could focus on developing "turn-on" fluorescent probes based on the aminostilbene structure. For instance, a non-fluorescent precursor could be designed to become highly fluorescent only after being metabolized by a specific enzyme, such as a CYP or FMO. This would allow for the real-time imaging of metabolic activity within living cells.

Additionally, advanced mass spectrometry techniques coupled with sophisticated separation methods like ultra-high-performance liquid chromatography (UHPLC) are essential for identifying and quantifying the full spectrum of metabolites and their macromolecular adducts. nih.gov The synthesis of isotopically labeled versions of trans-4-aminostilbene and its metabolites will continue to be a vital tool for tracing their fate in complex biological systems and for providing unambiguous structural identification of reaction products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.